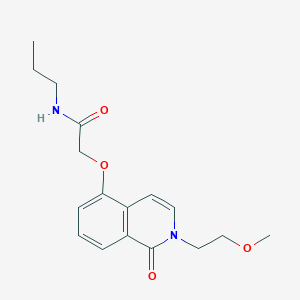

2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-propylacetamide

Description

2-((2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-propylacetamide is a synthetic compound featuring an isoquinolinone core substituted with a methoxyethyl group at position 2 and an acetamide-propyl chain linked via an ether oxygen at position 3. Safety guidelines emphasize handling precautions, including avoidance of heat and ignition sources (P210), and proper storage to prevent child access (P102) .

Properties

IUPAC Name |

2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-propylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-3-8-18-16(20)12-23-15-6-4-5-14-13(15)7-9-19(17(14)21)10-11-22-2/h4-7,9H,3,8,10-12H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREGLCZFKWFRMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)COC1=CC=CC2=C1C=CN(C2=O)CCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-propylacetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride and a suitable base.

Formation of the Acetamide Group: The acetamide group is typically introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-propylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, making it a versatile intermediate in organic synthesis.

Biology

The compound has shown promise in biological assays, particularly in enzyme interaction studies. Preliminary research indicates that it may influence pathways related to inflammation and cell proliferation. Notably, its structural analogs have been evaluated for antiviral activity against human coronaviruses, suggesting potential therapeutic applications in virology .

Therapeutic Potential

Research indicates that 2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-propylacetamide may possess anti-inflammatory and anticancer properties. In vitro studies have demonstrated its ability to modulate specific molecular targets involved in disease processes.

Case Study: Antiviral Activity

A study investigating the antiviral properties of tetrahydroisoquinoline derivatives found that compounds similar to this one exhibited activity against strains of human coronavirus (229E and OC-43). The compounds were assessed for cytotoxicity to ensure safety before evaluating their antiviral efficacy .

Industrial Applications

The unique chemical properties of this compound make it a candidate for use in the development of new materials and chemical processes. Its potential applications extend to:

- Pharmaceutical Development : As a precursor for synthesizing novel therapeutic agents.

- Material Science : Due to its structural characteristics, it may be used in creating advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial cellular responses.

Comparison with Similar Compounds

Structural Similarities and Differences :

- Target Compound: Contains a 1-oxo-1,2-dihydroisoquinolin-5-yl moiety with a methoxyethyl group (position 2) and an acetamide-propyl side chain (position 5).

- JNJ-67856633: Shares the 1-oxo-1,2-dihydroisoquinolin-5-yl group but incorporates a pyrazole-carboxamide substituent at position 1 and trifluoromethyl groups on both the pyrazole and pyridine rings .

Functional Implications :

- The methoxyethyl group in the target compound may enhance solubility, whereas JNJ-67856633’s trifluoromethyl groups improve metabolic stability and target affinity, critical for its role as a MALT1 inhibitor in oncology.

- The acetamide-propyl chain in the target compound contrasts with JNJ-67856633’s pyridine-trifluoromethyl and pyrazole-carboxamide motifs, suggesting divergent binding interactions.

Therapeutic Potential:

- JNJ-67856633 is patented for treating inflammatory and proliferative disorders, highlighting its clinical relevance . The target compound’s lack of disclosed therapeutic data positions it as a research chemical.

Comparison with Chloroacetamide Herbicides (e.g., Alachlor)

Structural Overlaps and Divergence :

Functional Contrasts :

- Alachlor’s chloroacetamide group targets plant acetyl-CoA carboxylase, disrupting lipid synthesis in weeds. The target compound’s isoquinolinone core and lack of chlorination suggest a distinct mechanism, possibly directed toward mammalian enzymes.

- The propyl group in the target compound versus alachlor’s methoxymethyl and diethylphenyl groups underscores differences in hydrophobicity and substrate specificity.

Comparative Data Table

Research Implications

Contrasts with chloroacetamide herbicides highlight the role of core structures in determining biological targets—isoquinolinones for mammalian systems versus chloroacetamides for plant systems.

Biological Activity

2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-propylacetamide, also known as N-MOE-MIQ, is a synthetic compound belonging to the isoquinolinone class. This compound exhibits significant biological activities that warrant detailed exploration. Its structure includes a methoxyethyl group and an acetamide functional group, contributing to its pharmacological potential.

- Molecular Formula : C₁₈H₁₉N₂O₄

- Molecular Weight : Approximately 346.38 g/mol

- IUPAC Name : this compound

The biological activity of N-MOE-MIQ is primarily attributed to its interaction with various molecular targets and signaling pathways. Preliminary studies suggest that it may modulate pathways related to inflammation, cell proliferation, and apoptosis.

Molecular Targets

The compound is believed to interact with enzymes or receptors involved in critical biological processes, which may include:

- Cell survival pathways

- Inflammatory response modulation

- Apoptotic signaling

Anticancer Activity

Research indicates that N-MOE-MIQ exhibits anti-cancer properties against various cancer cell lines, including leukemia, breast cancer, and colon cancer. The following table summarizes some of the findings related to its anticancer effects:

| Cancer Type | Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| Leukemia | K562 | 12.5 | Induction of apoptosis via caspase activation |

| Breast Cancer | MCF7 | 15.0 | Inhibition of cell proliferation |

| Colon Cancer | HCT116 | 10.0 | Disruption of mitochondrial function |

Neuroprotective Effects

In addition to its anticancer properties, N-MOE-MIQ has shown potential neuroprotective effects in models of neurodegenerative diseases. Studies have demonstrated that it can protect neuronal cells from oxidative stress-induced apoptosis.

Case Studies

Recent investigations into the pharmacological profile of N-MOE-MIQ have yielded promising results:

- Study on Apoptosis Induction : A study conducted on K562 cells revealed that treatment with N-MOE-MIQ led to a significant increase in cleaved caspase-3 levels, indicating enhanced apoptotic activity. The compound exhibited an IC₅₀ value of 12.5 μM, showcasing its potency in inducing cell death in leukemia cells.

- Neuroprotection in Animal Models : In vivo studies using animal models of Alzheimer's disease indicated that N-MOE-MIQ administration resulted in improved cognitive function and reduced neuronal loss compared to control groups.

- Synergistic Effects with Other Agents : Research has also explored the synergistic effects of N-MOE-MIQ when combined with other chemotherapeutic agents. Preliminary results suggest enhanced efficacy against resistant cancer cell lines when used in combination therapies.

Synthesis and Characterization

The synthesis of N-MOE-MIQ involves a multi-step process that includes the condensation of various starting materials followed by purification techniques such as chromatography. Characterization is typically performed using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry (MS)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-propylacetamide?

- Methodology :

- Step 1 : Start with the condensation of 5-hydroxyisoquinoline derivatives with 2-methoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxyethyl group .

- Step 2 : Perform nucleophilic substitution with chloroacetyl chloride in the presence of triethylamine to form the acetamide backbone .

- Step 3 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via recrystallization (e.g., using pet-ether or ethanol) .

- Key Considerations :

- Excess chloroacetyl chloride may lead to byproducts; stoichiometric control is critical.

- Reaction temperature (room temperature vs. reflux) impacts yield and purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology :

- NMR Analysis : Use ¹H/¹³C NMR to confirm the presence of the methoxyethyl group (δ ~3.3–3.5 ppm for OCH₂CH₂OCH₃) and the acetamide carbonyl (δ ~170 ppm) .

- HPLC Purity : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect unreacted intermediates .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~405.4 g/mol).

Advanced Research Questions

Q. How can computational methods enhance reaction design for derivatives of this compound?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states, optimizing substituent placement (e.g., methoxyethyl vs. alternative groups) .

- Machine Learning : Train models on PubChem data to predict regioselectivity in isoquinoline functionalization .

- Experimental Validation : Compare computational predictions with empirical yields (e.g., substituent effects on reaction rates) .

Q. What strategies address contradictions in pharmacological data (e.g., variable IC₅₀ values across assays)?

- Methodology :

- Assay Standardization : Replicate studies under identical conditions (e.g., cell line, incubation time) to isolate variables .

- Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may influence potency discrepancies .

- Target Engagement Studies : Employ SPR (surface plasmon resonance) to measure direct binding affinities, bypassing cellular complexity .

Q. How can researchers optimize solubility and formulation for in vivo studies?

- Methodology :

- Co-Solvent Systems : Test PEG-400/water or cyclodextrin-based formulations to enhance aqueous solubility .

- Solid Dispersion : Use spray drying with polyvinylpyrrolidone (PVP) to improve bioavailability .

- Stability Testing : Monitor compound integrity under physiological pH (6.8–7.4) via accelerated stability chambers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.